2,3,3-Trimethylbutanenitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of pivalic acid with ammonia in the presence of a dehydrating agent. Another method includes the reaction of tert-butyl chloride with sodium cyanide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethylbutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
2,3,3-Trimethylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used as a solvent and in the production of specialty chemicals
Mechanism of Action
The mechanism by which 2,3,3-Trimethylbutanenitrile exerts its effects involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by nitrilase enzymes to form carboxylic acids and ammonia. This hydrolysis reaction is crucial for its role in biochemical pathways .
Comparison with Similar Compounds
- 2,2-Dimethylpropanenitrile
- 2,3-Dimethylbutanenitrile
- 2,2,3-Trimethylbutanenitrile
Comparison: 2,3,3-Trimethylbutanenitrile is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher steric hindrance around the nitrile group, affecting its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2,3,3-trimethylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(5-8)7(2,3)4/h6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBZBTZXGQNTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503433 | |
Record name | 2,3,3-Trimethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-85-9 | |
Record name | 2,3,3-Trimethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2,3,3-trimethylbutanenitrile as described in the research?
A1: The research by [] highlights an improved, multi-step synthesis of this compound from 3,3-dimethyl-2-butanone (pinacolone). This method, achieving a 67% overall yield, offers an alternative to the previously reported one-pot conversion, potentially impacting efficiency and scalability in research and industrial applications.
Q2: Does the research mention any specific applications or uses of this compound?
A2: While the research primarily focuses on synthesis methodologies, the presence of this compound amongst other nitrile compounds in a study about nitrile-hydrolysing bacteria [] suggests potential applications in biocatalysis or biotransformation studies. Further research would be needed to explore these avenues.
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